molecular formula C9H9FO B1439091 4-Fluoro-2,6-dimethylbenzaldehyde CAS No. 925441-35-6

4-Fluoro-2,6-dimethylbenzaldehyde

Cat. No. B1439091
M. Wt: 152.16 g/mol
InChI Key: RXQBKDVANYJVPW-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9FO . It has a molecular weight of 152.17 and is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2,6-dimethylbenzaldehyde consists of a benzene ring substituted with a fluorine atom at the 4th position and two methyl groups at the 2nd and 6th positions . The aldehyde functional group is attached at the 1st position .


Physical And Chemical Properties Analysis

4-Fluoro-2,6-dimethylbenzaldehyde has a density of 1.1±0.1 g/cm3 . It has a boiling point of 229.5±35.0 °C at 760 mmHg . Unfortunately, the melting point is not available .

Scientific Research Applications

Synthesis and Biological Properties

4-Fluoro-2,6-dimethylbenzaldehyde is used in the synthesis of various bioactive compounds. For instance, fluorinated benzaldehydes, including 4-fluoro derivatives, have been employed in the synthesis of adrenergic agents like phenylephrines. These agents demonstrate altered adrenergic properties due to ring fluorination, affecting their potency and selectivity for alpha- and beta-adrenergic receptors (Kirk et al., 1986). Fluorine substitution significantly influences the pharmacological profile of these compounds, demonstrating the importance of 4-fluoro-2,6-dimethylbenzaldehyde in medicinal chemistry research.

Chemical Synthesis and Material Science

4-Fluoro-2,6-dimethylbenzaldehyde also plays a role in chemical synthesis and material science. It is used in various synthetic routes, including the preparation of other fluorobenzaldehydes, which serve as intermediates in the synthesis of diverse chemical entities. For example, studies have demonstrated methods for synthesizing fluorobenzaldehydes from chloro-derivatives, highlighting the role of fluorinated benzaldehydes in chemical synthesis (Yoshida & Kimura, 1988). These compounds have applications in developing new materials and chemical products.

Analytical Chemistry Applications

In analytical chemistry, derivatives of 4-fluoro-2,6-dimethylbenzaldehyde have been employed in developing novel fluorescent sensors and analytical reagents. This is particularly significant in detecting and quantifying specific ions or molecules in various samples. For instance, certain benzaldehyde derivatives have been used as chemosensors for detecting metal ions in aqueous solutions (Yu et al., 2006). This highlights the compound's role in enhancing analytical methods and developing new diagnostic tools.

Safety And Hazards

4-Fluoro-2,6-dimethylbenzaldehyde is classified as a warning hazard under the GHS classification . It’s harmful if swallowed (H302) and should be handled with appropriate protective measures . Precautionary statements include avoiding release to the environment and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-fluoro-2,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQBKDVANYJVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654093
Record name 4-Fluoro-2,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2,6-dimethylbenzaldehyde

CAS RN

925441-35-6
Record name 4-Fluoro-2,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Yokota, H Fujii - Journal of the American chemical society, 2018 - ACS Publications
Heterolytic versus homolytic cleavage of the metal-bound terminal oxidant is the key for determining the nature of reactive intermediates in metalloenzymes and metal catalyzed …
Number of citations: 48 pubs.acs.org

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